5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one (CAS: 335420-33-2) is a pyrrolone derivative featuring a thiazole substituent at position 1, a 3-chlorophenyl group at position 5, and a 4-methylbenzoyl moiety at position 2. Its molecular formula is C22H16ClNO3S, with a molecular weight of 409.89 g/mol.
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c1-12-5-7-13(8-6-12)18(25)16-17(14-3-2-4-15(22)11-14)24(20(27)19(16)26)21-23-9-10-28-21/h2-11,17,25H,1H3/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNULDNQOLRFF-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC(=CC=C4)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl halide reacts with the pyrrolone core under basic conditions.
Attachment of the Methylbenzoyl Group: This can be done via Friedel-Crafts acylation, where the pyrrolone core reacts with a methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Thiazolyl Group: This step may involve a condensation reaction between a thiazole derivative and the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has demonstrated that thiazole derivatives, including the compound , exhibit promising anticancer activities. In particular, thiazole-based compounds have been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications in the thiazole ring can enhance cytotoxicity against breast cancer cells (MCF-7) and liver cancer cells (HepG2) . The structure-activity relationship (SAR) analyses highlight that electron-withdrawing groups such as chlorine enhance the efficacy of these compounds .
Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties, similar to other thiazole derivatives. Thiazole-containing compounds have been reported to exhibit significant activity in seizure models, indicating their potential use in treating epilepsy .
Synthetic Methodologies
The synthesis of 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolone Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are often employed to introduce the chlorophenyl group, while Friedel-Crafts acylation may be used for the methylbenzoyl group.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Various pyrrole precursors |
| 2 | Electrophilic Aromatic Substitution | Chlorobenzene derivatives |
| 3 | Friedel-Crafts Acylation | Acyl chlorides |
Case Studies and Research Findings
Several studies have explored the applications and efficacy of thiazole-based compounds:
- Anticancer Screening : A study identified novel thiazole derivatives through high-throughput screening against multicellular spheroids, demonstrating improved efficacy compared to standard chemotherapeutics .
- Anticonvulsant Evaluation : Research on thiazole-integrated pyrrolidinones revealed significant anticonvulsant activity in preclinical models, suggesting potential therapeutic applications in epilepsy .
- In Silico Studies : Molecular docking studies have been conducted to predict binding affinities of thiazole derivatives to target proteins involved in cancer progression, further supporting their potential as drug candidates .
Mechanism of Action
The mechanism by which 5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The pathways involved could include signal transduction, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Thiazole vs. Hydroxypropyl)
- Compound 29 (): Structure: 5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one. Key Differences: Replaces the thiazol-2-yl group with a 2-hydroxypropyl substituent. Properties: Lower yield (47%), molecular weight 386.12 g/mol, melting point 235–237°C. Implications: The absence of the thiazole ring reduces molecular planarity and may diminish interactions with biological targets, as thiazole derivatives are known for enzyme inhibition .
Halogen Substitutions (Cl vs. Br) in Isostructural Derivatives
- Compounds 4 and 5 ():
- Structures:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : Bromine analog of 4 .
- Key Findings: Isostructural with identical crystal packing except for halogen size adjustments. Chloro derivatives exhibit marginally stronger intermolecular interactions due to smaller atomic radius .
- Implications: Halogen choice (Cl vs. Br) affects crystal stability and solubility, critical for pharmaceutical formulation.
Acyl Group Variations at Position 4 (4-Methylbenzoyl vs. Thiophene Carbonyl)
- Compound in :
- Structure: 5-(4-Chlorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one.
- Key Differences: Replaces 4-methylbenzoyl with thiophene-2-carbonyl.
- Implications: The electron-rich thiophene may enhance π-π stacking but reduce lipophilicity compared to the methylbenzoyl group, affecting membrane permeability .
Heterocyclic Modifications at Position 1 (Thiazole vs. Thiadiazole)
- Compound in : Structure: 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one. Key Differences: Substitutes thiazol-2-yl with 5-methyl-1,3,4-thiadiazol-2-yl.
Physicochemical and Crystallographic Comparisons
*Estimated based on structural similarity.
Biological Activity
5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolone core structure with various functional groups, including a thiazole moiety and aromatic rings. The presence of these groups contributes to its biological activity, making it a subject of interest in drug development.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15ClN2O3S |
| Molecular Weight | 364.84 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known for its versatility as a pharmacophore, contributing to the compound's potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various pathogens, including bacteria and fungi. A study highlighted that thiazole compounds can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial potential .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, a related thiazole compound demonstrated significant activity against human glioblastoma and melanoma cells, suggesting that the incorporation of thiazole into the pyrrolone structure enhances its anticancer efficacy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole-containing compounds:
- Anticonvulsant Activity : A study investigated the anticonvulsant properties of thiazole derivatives, revealing that specific substitutions on the aromatic rings significantly influence their efficacy . The compound's ability to modulate neurotransmitter systems may explain its therapeutic potential in neurological disorders.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenyl rings attached to the thiazole moiety can enhance biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups has been linked to improved potency against target cells .
- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects with IC50 values comparable to established anticancer drugs like doxorubicin .
Q & A
Q. Why do analogous compounds exhibit variable yields (46–63%) in cyclization reactions?
- Root Cause : Substituent electronic effects (e.g., electron-donating vs. withdrawing groups) influence cyclization kinetics. For instance, electron-deficient aryl groups (e.g., 4-chlorophenyl) slow ring closure compared to electron-rich analogs .
- Resolution : Optimize reaction time (12–24 hr) and stoichiometry (1.2–1.5 equiv of cyclizing agent) based on substituent profiles .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
